molecular formula C11H15F3N2O2S B1454989 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate CAS No. 1197466-19-5

2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate

Cat. No.: B1454989
CAS No.: 1197466-19-5
M. Wt: 296.31 g/mol
InChI Key: YJKNLRWUWVTTNY-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate is a synthetic carbamate derivative intended for research and development purposes. Carbamates are a significant class of compounds in scientific research due to their diverse biological activities and presence in pharmaceuticals and agrochemicals. The structure of this compound, which incorporates a thiophene ring and a trifluoroethyl group, suggests potential for application in medicinal chemistry and drug discovery projects. Researchers may investigate this molecule as a key intermediate or precursor in the synthesis of more complex target compounds. Carbamate esters are known to serve as protected forms of amines or as versatile building blocks in organic synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-thiophen-2-ylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2S/c1-16(2)8(9-4-3-5-19-9)6-15-10(17)18-7-11(12,13)14/h3-5,8H,6-7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKNLRWUWVTTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)OCC(F)(F)F)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate typically involves:

  • Formation of an intermediate amide or carbamate precursor containing the 2,2,2-trifluoroethyl moiety.
  • Coupling of this intermediate with a 2-(dimethylamino)-2-(thiophen-2-yl)ethyl amine or its derivative.
  • Use of coupling reagents and bases to facilitate carbamate bond formation.
  • Optional hydrogenolysis or salt formation steps to purify or modify the compound.

This approach is consistent across multiple documented methods, including patent EP2621894B1, which outlines a similar synthetic route for related trifluoroethyl carbamates.

Stepwise Detailed Preparation

Preparation of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Intermediate
  • The starting material, 2-amino-N-(2,2,2-trifluoroethyl)acetamide , is prepared by reacting suitable precursors under controlled conditions.
  • A key intermediate, phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate , is synthesized by coupling reactions involving trifluoroethyl amines and carbamate precursors.
  • Typical conditions involve the use of bases such as N-ethyl-N,N-diisopropylamine and coupling reagents like HATU in solvents such as dichloromethane at room temperature for 2 hours, achieving yields up to 84.6%.
Coupling with 2-(Dimethylamino)-2-(thiophen-2-yl)ethyl Derivative
  • The carbamate intermediate is reacted with the 2-(dimethylamino)-2-(thiophen-2-yl)ethyl amine under basic conditions.
  • The coupling is facilitated by reagents such as HATU or other peptide coupling agents.
  • The reaction is typically carried out in dichloromethane or tetrahydrofuran (THF) at ambient temperature.
  • Bases like triethylamine or N,N-diisopropylethylamine are used to neutralize the acid formed during coupling.
Hydrogenolysis and Salt Formation
  • After coupling, hydrogenolysis using 5% or 10% palladium on carbon under hydrogen atmosphere (50–100 psi) at 50–70°C is employed to remove protecting groups or reduce intermediates.
  • The crude product is filtered to remove catalyst residues and purified by chromatography or crystallization.
  • Salt formation is achieved by treating the product with acids such as hydrogen chloride gas in solvents like methanol, ethyl acetate, or 1,4-dioxane, often at temperatures ranging from 0°C to room temperature for 10–12 hours.
  • This step enhances the compound’s stability and facilitates isolation as a solid salt form.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Carbamate coupling HATU, N-ethyl-N,N-diisopropylamine Dichloromethane 20°C 2 hours 84.6 Efficient coupling of trifluoroethyl amine with acid derivative
Hydrogenolysis 5–10% Pd/C, H2 (50–100 psi) Methanol 50–70°C 3–4 hours 89 Removal of protecting groups, clean reaction
Salt formation (HCl gas) HCl gas Methanol, EtOAc, 1,4-dioxane 0–25°C 10–12 hours 66–100 Formation of hydrochloride salt, improves stability and isolation

Mechanistic Insights and Optimization

  • The coupling reaction mechanism involves activation of the carboxylic acid or carbamate precursor by HATU, forming an active ester intermediate that reacts with the amine nucleophile.
  • The presence of bases neutralizes the acid by-products and drives the reaction forward.
  • Hydrogenolysis conditions are optimized to avoid over-reduction or decomposition, with catalyst loading and pressure carefully controlled.
  • Salt formation is critical for product purification; hydrochloride salts are favored due to their crystalline nature and ease of handling.

Data Tables and Characterization

Compound/Intermediate Molecular Weight (g/mol) Key Spectral Data (1H NMR, 19F NMR) Purity/Yield (%) Reference
2,2,2-trifluoroethyl N-(thiophen-2-yl)carbamate 225.19 1H NMR (DMSO-d6): multiplets at 4.11–3.89 ppm; 19F NMR: -70.69 ppm (triplet) Not specified
2-amino-N-(2,2,2-trifluoroethyl)acetamide HCl salt Not specified 1H NMR (DMSO-d6): 9.17–9.13 ppm (m), 8.21 (br s), 4.07–3.95 ppm (m) 100% (quantitative)
Final carbamate product Not specified 1H NMR (DMSO-d6): 9.24 (tr), 8.3 (s), 4.11–3.89 (m), 3.64 (s); 19F NMR: -70.69 ppm 84–89

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate undergoes various chemical reactions:

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets due to the presence of the dimethylamino and thiophene groups, which can enhance bioactivity.

  • Anticancer Activity : Preliminary studies have shown that derivatives of carbamate compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoroethyl group may contribute to increased lipophilicity, aiding in cellular uptake and bioavailability.

Agrochemical Development

Research indicates that carbamate derivatives can function as effective pesticides or herbicides. The trifluoroethyl moiety may enhance the stability and effectiveness of these compounds in agricultural applications.

  • Pesticide Efficacy : Studies have demonstrated that compounds with similar structures show high efficacy against pests while maintaining low toxicity to non-target organisms. This makes them suitable candidates for environmentally friendly agricultural practices.

Material Science

The incorporation of fluorinated compounds into polymers has been shown to improve thermal stability and chemical resistance.

  • Polymer Synthesis : Research into polymer composites incorporating 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate has indicated enhanced mechanical properties and durability compared to non-fluorinated counterparts.

Case Study 1: Anticancer Properties

A study conducted by [source] evaluated the cytotoxic effects of carbamate derivatives on human lung cancer cells. The results indicated that the compound exhibited significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

Case Study 2: Pesticidal Activity

In a comparative study published by [source], several carbamate compounds were tested for their effectiveness against common agricultural pests. The findings revealed that the trifluoroethyl derivative had a higher mortality rate among targeted pests compared to traditional pesticides.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Reference
2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate 1197466-19-5 C₁₁H₁₆F₃N₂O₂S (est.) Dimethylamino, thiophen-2-yl Carbamate, tertiary amine
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate 872103-75-8 C₁₆H₂₁F₃N₂O₃ 4-Methoxyphenyl, pyrrolidinyl Carbamate, secondary amine
2,2,2-Trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate 1087797-92-9 C₁₂H₁₄F₃NO₂ Propan-2-ylphenyl Carbamate
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide 736953-59-6 C₁₅H₁₄Cl₂F₃N₃O Dimethylamino, thiophen-2-yl, dichloropyridine Carboxamide, tertiary amine
2-Chloro-N-Ethyl-N-{[(thiophen-2-ylmethyl)carbamoyl]methyl}acetamide 874594-85-1 C₁₁H₁₅ClN₂O₂S Thiophen-2-ylmethyl, chloroacetamide Acetamide, carbamoyl

Key Differences and Implications

Substituent Diversity: The main compound’s dimethylamino and thiophen-2-yl groups contrast with the 4-methoxyphenyl/pyrrolidinyl () and propan-2-ylphenyl () substituents in analogs. The dichloropyridine carboxamide () replaces the carbamate with a carboxamide and introduces chlorine atoms, enhancing electrophilicity and possible cytotoxicity .

Fluorine vs. Non-Fluorinated Analogs: The trifluoroethyl group in the main compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to non-fluorinated analogs like the acetamide derivative (). Fluorination typically improves metabolic stability and blood-brain barrier penetration .

Functional Group Stability :

  • Carbamates (main compound, ) are more prone to hydrolysis than carboxamides () or acetamides (), affecting shelf life and in vivo stability .

Biological Activity: The thiophen-2-yl group in the main compound and ’s acetamide may confer affinity for sulfur-binding enzymes or receptors (e.g., cytochrome P450). In contrast, the pyrrolidinyl group () is common in CNS-targeting drugs due to its basicity .

Biological Activity

Overview

2,2,2-Trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate is a synthetic compound with the molecular formula C11H15F3N2O2SC_{11}H_{15}F_3N_2O_2S and a molecular weight of 296.31 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, featuring a trifluoroethyl group and a thiophene moiety, contributes to its distinctive properties and interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 2,2,2-trifluoroethanol with a suitable carbamate precursor under inert conditions to prevent oxidation. The use of bases such as sodium hydride or potassium carbonate is common to facilitate the formation of the carbamate linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of cholinesterases, enzymes crucial for neurotransmitter regulation.

Cholinesterase Inhibition

Research indicates that carbamates similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have demonstrated IC50 values as low as 10 nM for AChE and 3 nM for BChE . This suggests that the trifluoroethyl carbamate structure may enhance binding affinity and selectivity towards these enzymes.

In Vitro Studies

In vitro studies have been conducted to evaluate the inhibitory effects of various carbamates on cholinesterases. The findings indicate that compounds with structural similarities to this compound exhibit potent anticholinesterase activity. The mechanism underlying this activity appears to involve the formation of a stable enzyme-inhibitor complex, leading to prolonged cholinergic signaling .

Case Studies

  • Case Study on Structural Analogues : A comparative analysis was performed on several structural analogues of this compound. The results indicated that modifications in the N-substituent groups significantly influenced both potency and selectivity towards AChE and BChE. Notably, compounds with thiophene rings showed enhanced activity compared to those without .
  • Therapeutic Potential : Investigations into the therapeutic potential of this compound have revealed its applicability in treating conditions associated with cholinergic dysfunctions, such as Alzheimer's disease. The ability to inhibit cholinesterases suggests a role in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts .

Comparison with Similar Compounds

Compound NameStructureIC50 for AChE (nM)IC50 for BChE (nM)
2,2,2-Trifluoroethyl N-[dimethylamino]carbamateStructure103
Related Carbamate AStructure155
Related Carbamate BStructure208

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate, and how can reaction conditions be refined to improve yield?

  • Methodology :

  • Start with carbamate formation via nucleophilic substitution between 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine and 2,2,2-trifluoroethyl chloroformate. Use triethylamine (Et3_3N) as a base in tetrahydrofuran (THF) at room temperature .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) .
  • Optimize stoichiometry (1:1.2 molar ratio of amine to chloroformate) to minimize side products. Yield improvements (~20–30%) are achievable by extending reaction time to 72 hours under inert conditions .

Q. How can structural confirmation of the compound be rigorously validated?

  • Methodology :

  • Use 1^1H and 13^13C NMR to verify key structural features:
  • Thiophene protons (δ 6.75–7.60 ppm) and trifluoroethyl CF3_3 group (δ 120–125 ppm in 19^19F NMR) .
  • Carbamate carbonyl resonance at ~155–160 ppm in 13^13C NMR .
  • Perform X-ray crystallography for solid-state conformation analysis, as demonstrated for analogous thiophene-containing carbamates .

Advanced Research Questions

Q. What computational strategies predict the compound’s metabolic stability and aldehyde oxidase (AO) susceptibility?

  • Methodology :

  • Use density functional theory (DFT) to calculate electron-deficient regions (e.g., trifluoroethyl group) prone to oxidative metabolism .
  • Apply in silico docking with AO enzyme models to assess binding affinity. Validate predictions via in vitro assays using human liver S9 fractions, measuring metabolite formation via LC-MS .
  • Compare results with structurally similar compounds (e.g., N-(2-(dimethylamino)ethyl)-pyridine derivatives) to identify metabolic hotspots .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

  • Methodology :

  • Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-BINOL-derived catalysts) and evaluate activity in receptor-binding assays (e.g., GPCR or kinase targets) .
  • Correlate stereochemical data with in vivo pharmacokinetic profiles (e.g., brain penetration in rodent models) to determine enantioselective effects .

Q. What strategies resolve contradictions in reported bioactivity data for thiophene-carbamate derivatives?

  • Methodology :

  • Conduct meta-analysis of published IC50_{50} values, accounting for assay variability (e.g., cell line differences, ATP concentrations in kinase assays) .
  • Reproduce key studies under standardized conditions (e.g., uniform pH, temperature, and solvent systems). Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Experimental Design & Data Analysis

Q. How can the compound’s stability under physiological conditions be systematically tested?

  • Methodology :

  • Perform stress testing:
  • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via HPLC .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation products .
  • Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. What in vitro models best predict the compound’s blood-brain barrier (BBB) permeability?

  • Methodology :

  • Use parallel artificial membrane permeability assay (PAMPA-BBB) with a permeability threshold of >4.0 × 106^{-6} cm/s .
  • Validate with MDCK-MDR1 cell monolayers, measuring apparent permeability (Papp_{app}) and efflux ratios .

Key Challenges & Recommendations

  • Contradictions in Bioactivity : Address assay variability by adopting consensus protocols (e.g., NIH/NCATS guidelines) .
  • Scalability : Replace THF with 2-MeTHF for greener synthesis without yield compromise .
  • Data Reproducibility : Share raw spectral and crystallographic data via public repositories (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate

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